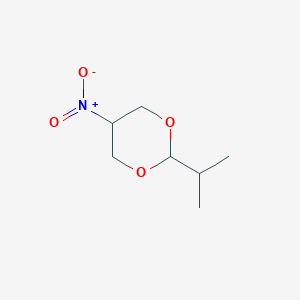
5alpha-Androstane-11,17-dione, 3beta-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstane-11,17-dione, 3beta-hydroxy- is a steroid compound with the molecular formula C19H28O3 It is a derivative of androstane, a type of steroid that is a key intermediate in the biosynthesis of various steroid hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the oxidation of 5alpha-androstane derivatives, followed by selective hydroxylation at the 3beta position. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into steroid intermediates, which are then chemically modified to produce 5alpha-Androstane-11,17-dione, 3beta-hydroxy-. This method is advantageous due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androstane-11,17-dione, 3beta-hydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Introduction of different functional groups at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved include the regulation of gene expression and the modulation of signaling pathways related to steroid hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3alpha-Hydroxy-5beta-androstane-11,17-dione
- 16-Beta-Hydroxy-5-Alpha-Androstane-3,11-Dione
- 5-Hydroxy-5-Alpha-Androstane-7,17-Dione
Uniqueness
5alpha-Androstane-11,17-dione, 3beta-hydroxy- is unique due to its specific hydroxylation pattern and its distinct biological activities. Compared to similar compounds, it has unique interactions with molecular targets and different effects on cellular processes, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
7090-90-6 |
|---|---|
Molekularformel |
C19H28O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(3S,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
IUNYGQONJQTULL-LMCNQGNMSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
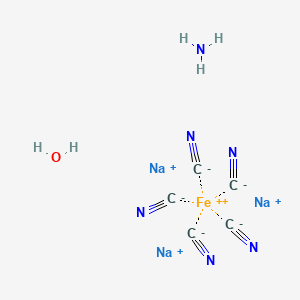
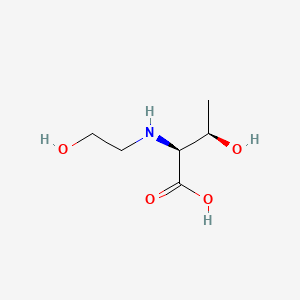
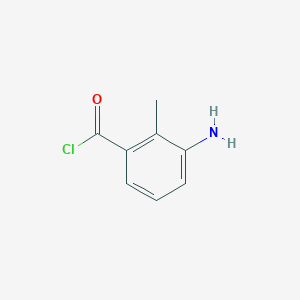
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
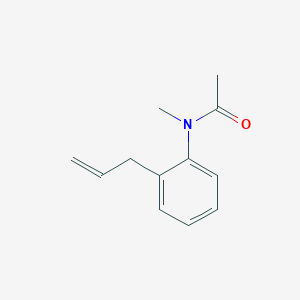

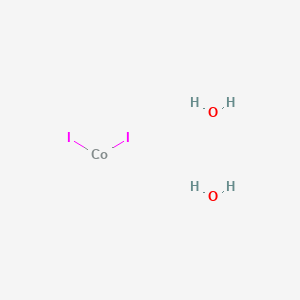
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)

